8-Chloro-5-methoxy-2-methylquinolin-4-ol
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Overview
Description
8-Chloro-5-methoxy-2-methylquinolin-4-ol is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives have been extensively studied due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methoxy-2-methylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and 4-hydroxyquinoline derivatives.
Methoxylation: The methoxy group is introduced at the 5th position using methanol in the presence of a suitable catalyst.
Final Steps: The final compound is obtained through purification processes such as recrystallization or chromatography
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups
Scientific Research Applications
8-Chloro-5-methoxy-2-methylquinolin-4-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-5-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can inhibit enzyme activity, disrupt cellular signaling pathways, and induce apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methoxy-2-methylquinoline: Similar structure with a chlorine atom at the 4th position.
2-Methyl-8-quinolinol: Lacks the methoxy group but has a similar quinoline backbone.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains additional chlorine atoms and a hydroxyl group .
Uniqueness
8-Chloro-5-methoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1206-62-8 |
---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.656 |
IUPAC Name |
8-chloro-5-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO2/c1-6-5-8(14)10-9(15-2)4-3-7(12)11(10)13-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
WQKSTGUXOLWBPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)OC |
Origin of Product |
United States |
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